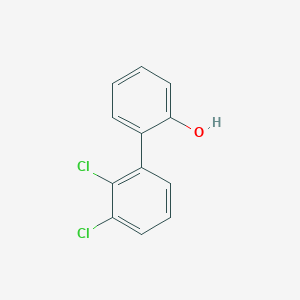
2-(2,3-Dichlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dichlorophenyl)phenol, 95% is a chemical compound that is widely used in scientific research. It is a phenolic compound with a chlorinated phenyl ring, which is a type of aromatic hydrocarbon with a ring of carbon atoms that is substituted with one or more chlorine atoms. This compound has a wide range of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dichlorophenyl)phenol, 95% is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Additionally, it is thought to act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
2-(2,3-Dichlorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, it has been studied for its potential to reduce the risk of certain cancers, such as breast and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,3-Dichlorophenyl)phenol, 95% has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is non-toxic and has a low environmental impact. However, it is not as stable as some other compounds, and it can be difficult to measure accurately. Additionally, it is not suitable for use in long-term experiments, as it can degrade over time.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(2,3-Dichlorophenyl)phenol, 95%. One potential direction is the development of new pharmaceuticals based on this compound. Additionally, it could be used in the synthesis of new polymers and organic compounds. Additionally, it could be studied further for its potential to reduce the risk of certain cancers. Finally, it could be studied further for its potential as an insecticide and flame retardant.
Synthesemethoden
2-(2,3-Dichlorophenyl)phenol, 95% can be synthesized from 2,3-dichlorophenol and sodium hydroxide. The reaction is carried out in aqueous solution and involves the formation of a phenoxide ion, which is then reacted with a nucleophile, such as a primary or secondary amine or an alcohol. The resulting product is a phenolic compound with a chlorinated phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dichlorophenyl)phenol, 95% has been used in numerous scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and has been studied for its potential as an insecticide. It has also been used in the synthesis of polymers, such as polystyrene, and has been studied for its potential as a flame retardant. Additionally, it has been used as a reagent in the synthesis of organic compounds, such as dyes and pigments.
Eigenschaften
IUPAC Name |
2-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)15/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXWJFQTZXYSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593607 |
Source


|
| Record name | 2',3'-Dichloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenyl)phenol | |
CAS RN |
666747-22-4 |
Source


|
| Record name | 2',3'-Dichloro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)


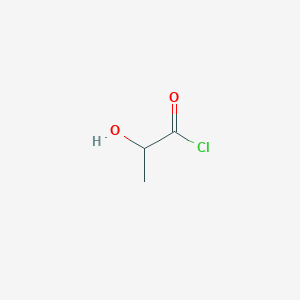
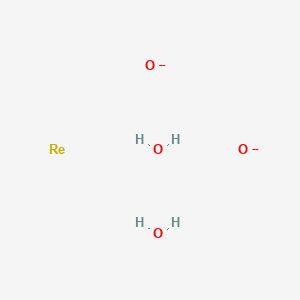

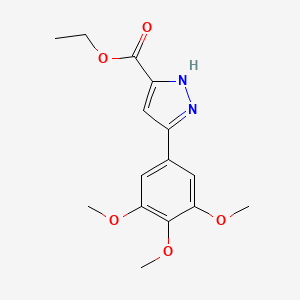
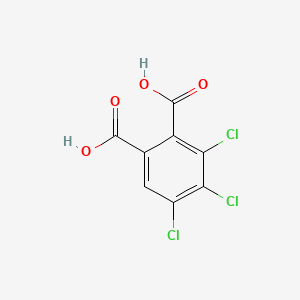
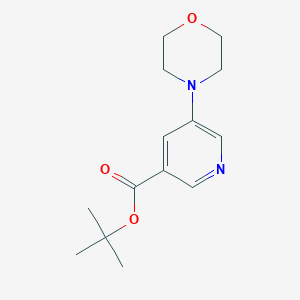
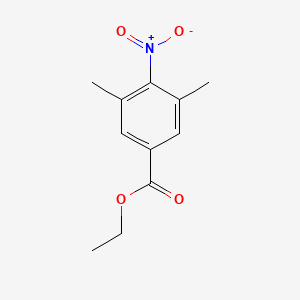



![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)